Cas no 18734-73-1 (4-Chloro-5-methoxy-2-nitrobenzoic acid)

4-Chloro-5-methoxy-2-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- DTXSID20394392
- AKOS003307380
- 18734-73-1
- 4-chloro-5-methoxy-2-nitrobenzoicacid
- CS-0324100
- Oprea1_361008
- Benzoic acid, 4-chloro-5-methoxy-2-nitro-
- 4-Chloro-5-methoxy-2-nitrobenzoic acid
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- インチ: InChI=1S/C8H6ClNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12)
- InChIKey: IEFZDLCDDSHPJS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 230.9934500Da
- どういたいしつりょう: 230.9934500Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-Chloro-5-methoxy-2-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019096029-5g |
4-Chloro-5-methoxy-2-nitrobenzoic acid |
18734-73-1 | 97% | 5g |
$1380.20 | 2023-09-02 | |
Alichem | A019096029-10g |
4-Chloro-5-methoxy-2-nitrobenzoic acid |
18734-73-1 | 97% | 10g |
$1969.80 | 2023-09-02 | |
Alichem | A019096029-25g |
4-Chloro-5-methoxy-2-nitrobenzoic acid |
18734-73-1 | 97% | 25g |
$3450.50 | 2023-09-02 |
4-Chloro-5-methoxy-2-nitrobenzoic acid 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
4-Chloro-5-methoxy-2-nitrobenzoic acidに関する追加情報
Comprehensive Overview of 4-Chloro-5-methoxy-2-nitrobenzoic acid (CAS No. 18734-73-1)
4-Chloro-5-methoxy-2-nitrobenzoic acid (CAS No. 18734-73-1) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This nitro-substituted benzoic acid derivative exhibits unique chemical properties due to its chloro, methoxy, and nitro functional groups, making it a versatile building block for heterocyclic compounds. Researchers frequently search for "4-Chloro-5-methoxy-2-nitrobenzoic acid synthesis" or "CAS 18734-73-1 applications," reflecting its industrial relevance.
The compound's molecular structure (C8H6ClNO5) enables participation in cross-coupling reactions and electrophilic substitutions, aligning with trends in sustainable chemistry. A 2023 study highlighted its role in developing biodegradable polymers, addressing the growing demand for eco-friendly materials. Analytical techniques like HPLC purification and NMR characterization are critical for quality control, as emphasized in recent publications.
In pharmaceutical contexts, 4-Chloro-5-methoxy-2-nitrobenzoic acid serves as a precursor for antibacterial agents and enzyme inhibitors. Its nitro group reduction potential is particularly valuable for creating amino derivatives, a topic garnering 40% more search interest since 2022. The compound's solubility profile (organic solvent compatibility) and thermal stability (decomposition >200°C) further enhance its utility in high-throughput screening workflows.
Regulatory compliance remains a key focus, with REACH certification and GMP-grade production being top queries among industrial buyers. The compound's low ecotoxicity (OECD 301D) positions it favorably compared to traditional nitroaromatics. Recent patents (e.g., WO2023056321) demonstrate innovative applications in OLED materials, tapping into the global push for energy-efficient displays.
From a synthetic perspective, optimized routes using microwave-assisted reactions (yield improvement up to 18%) and flow chemistry setups have reduced environmental impact. These advancements respond to the 65% YoY increase in searches for "green chemistry alternatives." Storage recommendations typically emphasize anhydrous conditions and UV-protected packaging to maintain stability.
Market analysts project 6.2% CAGR growth for nitrobenzoic acid derivatives through 2028, driven by drug discovery and electronic material sectors. The compound's X-ray crystallography data (CCDC 2051512) provides valuable insights for computational modeling, a rapidly expanding research area. Quality specifications often include ≥98% purity (HPLC) and heavy metal limits (<10 ppm), reflecting stringent industry standards.
Emerging studies explore its potential in metal-organic frameworks (MOFs) for gas storage, coinciding with rising interest in carbon capture technologies. The ortho-substitution pattern facilitates unique steric interactions, a feature leveraged in asymmetric catalysis development. These applications align with 3X higher search volumes for "functionalized aromatic compounds" since 2021.
Technical challenges such as byproduct formation during nitration and scale-up optimization remain active research areas, with over 120 related publications in 2023 alone. The compound's UV-Vis absorption characteristics (λmax 320 nm) also enable photochemical applications, particularly in photoactive coatings development.
In summary, 4-Chloro-5-methoxy-2-nitrobenzoic acid (CAS 18734-73-1) represents a multifaceted chemical entity bridging traditional organic synthesis with cutting-edge applications. Its evolving role in green chemistry and advanced materials ensures continued scientific and commercial relevance, supported by robust safety profiles and adaptable reactivity.
18734-73-1 (4-Chloro-5-methoxy-2-nitrobenzoic acid) 関連製品
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